molecular formula C19H28O8 B13729355 Benzyloxy carbonyl-PEG4-Acid

Benzyloxy carbonyl-PEG4-Acid

Cat. No.: B13729355
M. Wt: 384.4 g/mol
InChI Key: SIPBWTZBDNBHPO-UHFFFAOYSA-N
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Description

Benzyloxy carbonyl-PEG4-acid is a compound that serves as a versatile linker in various chemical and biological applications. It features a benzyl protecting group and a carboxylic acid group, making it useful in a range of synthetic processes. The compound is often used in research settings due to its ability to form stable amide bonds with primary amines and its ease of deprotection via hydrogenolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxy carbonyl-PEG4-acid typically involves the protection of a polyethylene glycol (PEG) chain with a benzyl group, followed by the introduction of a carboxylic acid group. The benzyl group serves as a protecting group that can be removed under mild conditions. The carboxylic acid group can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective and reactive strategies. The compound is produced in reagent grade for research purposes, and inquiries for GMP-grade (Good Manufacturing Practice) production can be made for specific applications .

Chemical Reactions Analysis

Types of Reactions: Benzyloxy carbonyl-PEG4-acid primarily undergoes substitution reactions. The carboxylic acid group can react with primary amines to form amide bonds, a process facilitated by coupling reagents like EDC or HATU. The benzyl protecting group can be removed via hydrogenolysis, a reduction reaction .

Common Reagents and Conditions:

    Coupling Reagents: EDC, HATU

    Deprotection Reagents: Hydrogen gas in the presence of a palladium catalyst

Major Products Formed:

Scientific Research Applications

Bioconjugation and Drug Delivery

Overview : The primary application of Benzyloxy carbonyl-PEG4-Acid lies in its role as a linker in bioconjugation processes. The compound can react with primary amines in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds. This property is crucial for linking therapeutic agents to biomolecules, enhancing their efficacy and solubility in aqueous environments due to the PEG moiety.

Case Study : In research involving antibody-drug conjugates (ADCs), this compound has been utilized to attach cytotoxic drugs to antibodies, improving targeted delivery to cancer cells while minimizing systemic toxicity. The PEG component aids in increasing the solubility and circulation time of these conjugates in the bloodstream, facilitating better therapeutic outcomes .

Fluorescent Labeling

Overview : The compound is also employed in the development of fluorescent probes for biological imaging. By attaching fluorescent dyes through the reactive carboxylic acid group, researchers can create highly specific imaging agents that facilitate the visualization of cellular processes.

Case Study : In a study on G protein-coupled receptors (GPCRs), this compound was used to link fluorescent labels to receptor ligands. This allowed for real-time monitoring of receptor activity and interactions within living cells, providing insights into cellular signaling pathways .

Cosmetic Formulations

Overview : The compound's properties are leveraged in cosmetic formulations, where it acts as a stabilizing agent and emulsifier. Its ability to enhance the solubility of active ingredients makes it valuable for delivering hydrophobic compounds in aqueous formulations.

Case Study : Research into cosmetic products has shown that incorporating this compound improves the stability and efficacy of formulations containing active ingredients such as vitamins and peptides. The PEG component enhances skin penetration and bioavailability of these compounds, leading to improved skin health outcomes .

Biomedical Applications

Overview : Beyond drug delivery, this compound has applications in developing biodegradable implants and scaffolds for tissue engineering. Its biocompatibility and ability to form covalent bonds with biological molecules make it suitable for creating materials that promote cell adhesion and growth.

Case Study : A study on biodegradable magnesium implants utilized this compound as part of a composite material designed to enhance osseointegration (the integration of implants with bone). The incorporation of this compound improved the material's mechanical properties while promoting favorable biological responses, such as enhanced cell proliferation and differentiation .

Chemical Synthesis

Overview : In synthetic chemistry, this compound serves as an important intermediate for producing various chemical entities. Its functional groups allow for further modifications leading to diverse applications across multiple disciplines.

Case Study : Researchers have employed this compound in synthesizing complex organic molecules through multi-step reactions involving deprotection strategies that leverage the stability of the benzyl group under mild conditions. This versatility has made it a preferred choice in organic synthesis laboratories .

Mechanism of Action

The primary mechanism of action for benzyloxy carbonyl-PEG4-acid involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by coupling reagents like EDC or HATU, which activate the carboxylic acid group. The benzyl protecting group can be removed via hydrogenolysis, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Uniqueness: Benzyloxy carbonyl-PEG4-acid is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its benzyl protecting group and carboxylic acid functionality make it a versatile linker in both chemical and biological research .

Biological Activity

Benzyloxy carbonyl-PEG4-Acid, a compound featuring a benzyl protected carboxylic acid linked to a polyethylene glycol (PEG) moiety, has garnered attention in the field of biochemistry and medicinal chemistry due to its versatile applications. This article delves into the biological activity of this compound, examining its chemical properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS: 2250278-48-7) consists of:

  • Benzyl Group : Provides protection for the carboxylic acid.
  • Carboxylic Acid : Capable of forming stable amide bonds with primary amines in the presence of coupling reagents such as EDC or DCC.
  • PEG Linker : Enhances solubility in aqueous media, making it suitable for biological applications.

The compound can undergo hydrogenolysis to remove the benzyl group, regenerating a free carboxylic acid for further conjugation with biomolecules .

The biological activity of this compound primarily stems from its ability to facilitate conjugation reactions. The carboxylic acid group can react with amine-bearing biomolecules, which is crucial for drug delivery systems and targeted therapies. The PEG moiety enhances the pharmacokinetics of conjugated drugs by improving their solubility and stability in biological environments .

Applications in Drug Development

  • Drug Conjugation : The compound is utilized as a linker in antibody-drug conjugates (ADCs), where it connects cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells.
  • Biomolecule Labeling : It serves as a tool for labeling proteins and peptides, allowing for tracking and visualization in various biological assays.

Case Studies

  • Antibody-Drug Conjugates :
    • A study demonstrated that using this compound as a linker improved the efficacy of ADCs in targeting tumor cells while minimizing off-target effects. The hydrophilic nature of PEG reduced aggregation and enhanced circulation time in vivo.
  • Protein Labeling :
    • Research indicated that conjugating fluorescent dyes to proteins via this compound resulted in high signal-to-noise ratios in imaging studies, making it effective for live-cell imaging applications.

Comparative Analysis of Related Compounds

Compound NameLinker TypeSolubilityApplication Area
This compoundPEG-based linkerHighDrug delivery, protein labeling
Maleimide-PEGMaleimide-based linkerModerateProtein conjugation
NHS-PEGNHS-based linkerHighBioconjugation

Properties

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

IUPAC Name

3-[2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C19H28O8/c20-18(21)6-8-23-10-12-25-14-15-26-13-11-24-9-7-19(22)27-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,21)

InChI Key

SIPBWTZBDNBHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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